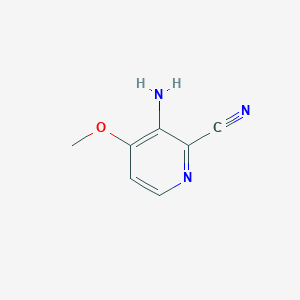

3-Amino-4-methoxypicolinonitrile

Description

Contextualization within Aminopyridine Chemistry

Aminopyridines are a class of pyridine (B92270) derivatives where one or more hydrogen atoms on the pyridine ring are replaced by an amino group (-NH2). sciencepublishinggroup.comresearchgate.netrsc.org They exist as three primary isomers: 2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine, each exhibiting distinct electronic properties and reactivity patterns. sciencepublishinggroup.comresearchgate.net The position of the amino group significantly influences the basicity of the ring nitrogen and the nucleophilicity of the amino group itself.

3-Amino-4-methoxypicolinonitrile fits squarely within the broader family of aminopyridines. The presence of the amino group at the 3-position, ortho to the nitrile group and meta to the ring nitrogen, creates a unique electronic environment. The methoxy (B1213986) group at the 4-position further modulates the electron density of the ring through its electron-donating mesomeric effect. This intricate interplay of functional groups dictates the compound's potential for further chemical transformations and its interactions with biological targets. The study of aminopyridines has been extensive, driven by their wide-ranging biological activities. sciencepublishinggroup.comresearchgate.netrsc.org

Significance as a Heterocyclic Scaffold in Chemical Research

The "picolinonitrile" part of the name indicates a pyridine ring with a nitrile group (-C≡N) attached to the carbon atom adjacent to the ring nitrogen (the "pico" designation). The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. This chemical versatility makes picolinonitrile derivatives valuable intermediates in the synthesis of more complex molecules.

This compound, by combining the features of both aminopyridines and picolinonitriles, presents a highly functionalized and promising scaffold for chemical research. Its potential as a building block in drug discovery is underscored by the established biological activities of simpler aminopyridine and picolinonitrile derivatives.

Historical Development of Synthetic Approaches to Picolinonitrile Analogues

The synthesis of pyridine and its derivatives has a rich history. An early landmark was the Hantzsch pyridine synthesis, first described in 1881. A significant advancement came in 1924 with the Chichibabin pyridine synthesis, which utilized more accessible starting materials.

The introduction of a nitrile group to form a picolinonitrile has been approached through various methods over the years. One of the earliest methods for preparing picolinic acids (a precursor to picolinonitriles) was published in 1952. acs.org The conversion of a carboxylic acid or its corresponding amide to a nitrile is a well-established transformation in organic chemistry.

More contemporary methods for the synthesis of functionalized picolines and their derivatives have focused on improving efficiency, regioselectivity, and functional group tolerance. researchgate.net For instance, the synthesis of 3-amino-4-methylpyridine (B17607), a compound structurally related to our target molecule, has been the subject of several patents, highlighting the industrial importance of this scaffold. patsnap.comgoogle.comgoogle.com These synthetic routes often involve multi-step processes, starting from readily available precursors and employing various catalytic systems. patsnap.comgoogle.comgoogle.com For example, one patented method describes the synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid and an inorganic amide in the presence of a metal oxide catalyst. patsnap.com Another approach involves the reaction of 3-halo-4-methylpyridine with ammonia (B1221849) under high pressure and temperature. google.com

While specific historical synthetic routes for this compound are not readily found in the literature, the general strategies developed for the synthesis of substituted aminopyridines and picolinonitriles provide a clear blueprint for its potential preparation. These would likely involve the construction of the substituted pyridine ring followed by the introduction or modification of the amino, methoxy, and nitrile functional groups.

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3-amino-4-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-3-10-5(4-8)7(6)9/h2-3H,9H2,1H3 |

InChI Key |

XTNFBTNPCFJETM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)C#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 4 Methoxypicolinonitrile

Strategies for the Construction of the Picolinonitrile Core

The formation of the 3-Amino-4-methoxypicolinonitrile core structure can be achieved through various synthetic routes, each with its own advantages and challenges. These methods range from sequential, multi-step syntheses to more streamlined one-pot and catalytic approaches.

Multi-Step Synthesis from Precursors

A common and versatile method for constructing complex substituted pyridines like this compound is through a multi-step synthesis starting from readily available precursors. A plausible pathway involves the strategic modification of a simpler pyridine (B92270) derivative. For instance, a synthesis could commence from a substituted chloropicoline. The general sequence would involve nitration of the pyridine ring, followed by nucleophilic substitution of the chloro group with a methoxy (B1213986) group. Subsequently, the methyl group can be converted to a nitrile, and the final step would be the reduction of the nitro group.

An alternative multi-step approach builds the pyridine ring from acyclic precursors. For example, a process analogous to the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857) could start from malononitrile (B47326) and acetone (B3395972) derivatives. chemicalbook.comgoogleapis.com This would involve a Knoevenagel condensation, followed by cyclization to form a pyridone intermediate. google.com Subsequent chlorination and further functional group manipulations would lead to the desired picolinonitrile core.

A key intermediate in many of these routes is a halogenated pyridine. For example, 3-bromo-4-methylpyridine (B15001) can be aminated using ammonia (B1221849) in the presence of a copper catalyst to form 3-amino-4-methylpyridine (B17607), highlighting the feasibility of introducing the amino group onto a pre-existing halogenated picoline core. google.com

| Precursor | Key Transformation | Reagents/Conditions | Intermediate/Product | Reference |

| Substituted Chloropicoline | Nitration, Methoxylation, Cyanation, Reduction | HNO₃/H₂SO₄, NaOMe, Oxidation/Ammonolysis, Fe/HCl | This compound | Inferred from chemicalbook.comgoogleapis.com |

| Malononitrile & Acetone Derivative | Knoevenagel Condensation, Cyclization, Chlorination | Piperidinium acetate, Acid, POCl₃ | 2-Chloro-3-cyano-4-methyl-pyridone | chemicalbook.comgoogle.com |

| 3-Bromo-4-methylpyridine | Amination | Ammonia, Copper Sulfate (B86663), 160°C | 3-Amino-4-methylpyridine | google.com |

One-Pot Reaction Sequences

One-pot syntheses offer a more efficient alternative to traditional multi-step methods by minimizing purification steps and reducing waste. While a specific one-pot synthesis for this compound is not extensively documented, analogous reactions provide a template for its potential construction. For example, a one-pot approach to 3-hydroxy-4-substituted picolinonitriles has been developed, which involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. nih.gov This suggests that a suitably designed precursor could potentially undergo a tandem reaction to form the this compound structure in a single pot.

The Bohlmann-Rahtz pyridine synthesis, a three-component reaction involving a 1,3-dicarbonyl compound, ammonia, and an alkynone, provides another framework for one-pot synthesis of polysubstituted pyridines. mdpi.com Adapting this methodology could allow for the direct construction of the desired picolinonitrile.

| Reaction Type | Precursors | Key Features | Potential Product | Reference |

| Gold-Catalyzed Cyclization/Cleavage | 4-Propargylaminoisoxazole derivative | Mild reaction conditions, tandem process | This compound | Analogous to nih.gov |

| Modified Bohlmann-Rahtz Synthesis | Substituted 1,3-dicarbonyl, Ammonia, Alkynone | Three-component, regioselective | Polysubstituted picolinonitrile | mdpi.com |

Catalytic Approaches in Core Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. In the context of this compound synthesis, catalytic methods can be applied to various steps.

The introduction of the amino group can be facilitated by a copper-catalyzed reaction. For instance, the amination of 3-bromo-4-methylpyridine with ammonia is effectively catalyzed by copper sulfate at elevated temperatures. google.com A similar strategy could be employed for a halogenated 4-methoxypicolinonitrile precursor.

Furthermore, the construction of the heterocyclic core itself can be achieved through catalysis. A notable example is the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles to form isoxazolopyridines, which are then converted to 3-hydroxy-4-substituted picolinonitriles. nih.gov This highlights the potential of transition metal catalysis in building the picolinonitrile framework.

| Catalyst | Reaction Type | Substrate | Product | Reference |

| Copper Sulfate | Amination | 3-Bromo-4-methylpyridine | 3-Amino-4-methylpyridine | google.com |

| Gold(I) Chloride/Silver Hexafluoroantimonate | Cyclization | 4-Propargylaminoisoxazole | Isoxazolopyridine | nih.gov |

| Metal Oxides (e.g., CuO, ZnO) | Amination | 4-Picoline-3-boronic acid | 3-Amino-4-methylpyridine | google.com |

Installation and Functionalization of the Amino Group

The introduction of the 3-amino group is a critical step in the synthesis of the target molecule. This can be accomplished either by direct amination of a pre-formed pyridine ring or by the reduction of a nitro-precursor.

Amination Reactions on Pyridine Rings

Direct amination of pyridine rings offers a straightforward route to aminopyridines. One such method involves the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH). This process proceeds via a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia. nih.gov While this method is highly regioselective for the 4-position, modifications would be necessary to achieve 3-amination.

A more classical approach involves the reaction of a halogenated pyridine with an ammonia source. As previously mentioned, 3-bromo-4-methylpyridine can be converted to 3-amino-4-methylpyridine using ammonia in the presence of a copper catalyst. google.com This method is directly applicable to a precursor such as 3-halo-4-methoxypicolinonitrile. Another strategy involves the use of phosphonium (B103445) salt derivatives of pyridines, which react with sodium azide (B81097) to form iminophosphoranes that can be converted to amino groups.

| Method | Precursor | Reagents | Key Features | Reference |

| Nucleophilic Substitution of Hydrogen (SNH) | Pyridine | Aqueous Ammonia | C4-selective | nih.gov |

| Catalytic Amination | 3-Bromo-4-methylpyridine | Ammonia, Copper Sulfate | Direct amination of halide | google.com |

| Phosphonium Salt Chemistry | Pyridine | Triphenylphosphine, Sodium Azide | Forms versatile iminophosphorane intermediate | Analogous to general methods |

Reduction Strategies for Nitro-Precursors

A widely used and reliable method for introducing an amino group onto an aromatic ring is the reduction of a corresponding nitro compound. This two-step process involves the nitration of the pyridine ring followed by reduction. The key precursor for this route would be 4-methoxy-3-nitropicolinonitrile. While the direct synthesis of this specific nitro-compound is not explicitly detailed in the provided context, the existence of 4-methoxy-3-nitropyridine (B17402) is known. biosynth.comcymitquimica.com The synthesis of the nitro precursor could be achieved by nitration of 4-methoxypicolinonitrile or by a sequence starting from a nitrated pyridine followed by introduction of the methoxy and cyano groups.

The reduction of the nitro group can be accomplished using a variety of reducing agents. A common and effective method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). Alternatively, chemical reducing agents like iron in acidic media (e.g., Fe/HCl) or tin(II) chloride can be employed.

| Reducing Agent | Reaction Conditions | Advantages | Reference | | --- | --- | --- | --- | --- | | Fe/HCl | Acetic acid or ethanol (B145695), reflux | Cost-effective, widely used | General knowledge | | Pd/C, H₂ | Methanol (B129727) or ethanol, room temperature and pressure | Clean reaction, high yield | General knowledge | | SnCl₂·2H₂O | Ethanol, reflux | Mild conditions | General knowledge |

Introduction of the Methoxy Moiety

The incorporation of the C4-methoxy group is a critical step in the synthesis of this compound. This is typically achieved by forming an ether linkage at the C4 position of a suitably functionalized pyridine precursor.

Etherification Methodologies

Etherification, the formation of an ether bond, is most commonly accomplished starting from a precursor bearing a hydroxyl group at the C4 position, such as 4-hydroxy-3-nitropyridine. nih.gov The classical Williamson ether synthesis is a primary method, involving the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate.

Another pathway involves the nucleophilic substitution of a leaving group, such as a halogen, at the C4 position by a methoxide (B1231860) source. This approach is advantageous when the corresponding 4-halopyridine is more accessible than the 4-hydroxypyridine (B47283) derivative.

| Precursor Type | Reagents | General Conditions | Product |

| 4-Hydroxypyridine | Base (e.g., NaH, K₂CO₃), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | Aprotic solvent (e.g., DMF, THF) | 4-Methoxypyridine |

| 4-Halopyridine (X=Cl, Br) | Methoxide source (e.g., NaOCH₃, KOCH₃) | Polar solvent (e.g., Methanol, DMF) | 4-Methoxypyridine |

Regioselective Alkoxylation

Achieving regioselectivity—the specific placement of the methoxy group at the C4 position—is paramount. When starting with precursors like 2,4-dichloropyridine (B17371) derivatives, the reaction conditions can be tuned to favor substitution at the desired position. The C4 position in pyridine is often more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position due to the electronic influence of the ring nitrogen. This inherent reactivity can be exploited to achieve regioselective methoxylation.

In cases involving precursors with multiple potential reaction sites, the choice of solvent, temperature, and base can significantly influence the outcome. Theoretical and experimental studies on related heterocyclic systems, such as quinazolines, have shown that substitution at the 4-position is generally favored under a variety of conditions. mdpi.com This principle holds for many pyridine systems, allowing for the directed synthesis of 4-alkoxylated products.

Nitrile Group Integration and Transformation

The introduction and subsequent modification of the nitrile (cyano) group at the C2 position are key synthetic transformations.

Cyanation Reactions

The integration of a nitrile group onto the pyridine ring can be accomplished through several methods. A prevalent modern approach is the palladium-catalyzed cyanation of a 2-halopyridine precursor (e.g., 2-chloro-3-amino-4-methoxypyridine). This method offers high yields and functional group tolerance, using a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium cyanide. nih.gov

Alternatively, a Reissert-Henze type reaction can be employed. This involves the N-oxidation of the pyridine precursor, followed by treatment with a cyanide source, often in the presence of an acylating agent like dimethylcarbamoyl chloride. researchgate.netacs.org This method facilitates cyanation at the C2 position. Another classical approach is the Sandmeyer reaction, which involves the conversion of a C2-amino group into a diazonium salt, followed by substitution with a cyanide salt, typically copper(I) cyanide.

| Method | Precursor | Key Reagents | Typical Catalyst/Mediator |

| Palladium-Catalyzed Cyanation | 2-Halopyridine | Zn(CN)₂, KCN | Pd(0) complex (e.g., Pd(PPh₃)₄) |

| Reissert-Henze Reaction | Pyridine N-Oxide | KCN, TMSCN | Dimethylcarbamoyl chloride |

| Sandmeyer Reaction | 2-Aminopyridine | NaNO₂, HCl, CuCN | Copper(I) |

Functional Group Interconversion at the Nitrile Position

Once installed, the nitrile group is a versatile functional handle that can be converted into other important groups. ub.eduimperial.ac.uk This process, known as functional group interconversion (FGI), enhances the synthetic utility of this compound as an intermediate. fiveable.meyoutube.com

Common transformations include:

Reduction to an Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid (picolinic acid derivative).

Partial Hydrolysis to an Amide: Careful control of hydrolysis conditions, often using acid or base with limited water, can stop the reaction at the amide stage, yielding the corresponding picolinamide.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and efficient. rasayanjournal.co.inresearchgate.net Key strategies include:

Catalysis: Utilizing catalytic amounts of reagents, such as in palladium-catalyzed cyanation, is preferred over stoichiometric reagents to minimize waste. biosynce.com The development of reusable, heterogeneous catalysts can further enhance the sustainability of the process. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product, are highly atom-economical and can be applied to construct complex pyridine rings efficiently. acs.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating. nih.gov

Safer Solvents and Reagents: The selection of less hazardous solvents and auxiliaries is crucial. Replacing toxic organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact. rasayanjournal.co.inbiosynce.com

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and economically viable industrial production. researchgate.net

Atom Economy and Waste Minimization

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired final product. numberanalytics.comjocpr.com The goal is to design synthetic pathways that maximize this incorporation, thereby minimizing the generation of waste byproducts. skpharmteco.com For complex molecules like this compound, achieving high atom economy is crucial for developing sustainable manufacturing processes. monash.edu

Synthetic strategies that are inherently more atom-economical, such as addition and isomerization reactions, are preferred over substitution or elimination reactions which generate stoichiometric byproducts. jk-sci.com For instance, in the synthesis of related pyridine derivatives, focusing on reaction design from the outset can significantly reduce waste. skpharmteco.com The ideal synthesis would involve converting all the atoms from the starting materials directly into the this compound structure.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Equation | Atom Economy | Waste Products | Relevance to Heterocyclic Synthesis |

|---|---|---|---|---|

| Addition | A + B → C | 100% (Ideal) | None | Highly desirable for building the picoline ring or adding functional groups without generating byproducts. jk-sci.com |

| Substitution | A-B + C → A-C + B | < 100% | Leaving Group (B) | Common for introducing amino or methoxy groups, but generates waste salts or other molecules. |

| Elimination | A-B → A + B | < 100% | Small Molecule (B) | Often used in creating double bonds within ring structures, but inherently produces waste. |

| Rearrangement | A → B | 100% (Ideal) | None | Can be used to efficiently achieve the desired isomer without adding or removing atoms. jk-sci.com |

This table provides a conceptual overview of how different chemical reaction types impact atom economy, a key principle in green chemistry.

Efforts to improve atom economy in the synthesis of fine chemicals and active pharmaceutical ingredients often involve the development of novel catalytic processes that enable more direct and efficient routes, reducing the number of steps and the volume of waste. monash.edujk-sci.com

Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a critical factor in the environmental impact of a synthetic process. Traditional organic synthesis often relies on volatile and hazardous organic solvents. Modern approaches, however, prioritize the use of environmentally benign alternatives. For the synthesis of heterocyclic compounds similar to this compound, there is a clear trend towards using greener solvents such as water, ethanol, and polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net

Several patented methods for producing related aminopyridines utilize common alcohols like methanol and ethanol as solvents, which are generally considered less harmful than chlorinated or aromatic solvents. patsnap.comgoogle.com In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact and simplifying product purification. researchgate.net The use of ammonium (B1175870) chloride, an inexpensive and readily available salt, has been demonstrated as an effective and greener catalyst for synthesizing related 2-amino-4-arylquinoline-3-carbonitriles in ethanol. researchgate.net

Table 2: Examples of Environmentally Benign Solvents and Reagents in Heterocyclic Synthesis

| Solvent/Reagent | Role | Example Application (Related Compounds) | Source(s) |

|---|---|---|---|

| Ethanol | Solvent | One-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles. | researchgate.net |

| Water | Solvent | Synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives over nanocrystalline MgO. | researchgate.net |

| Methanol | Solvent | Synthesis of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid. | patsnap.com |

| Ammonium Chloride | Catalyst | Mannich-type reaction to form quinoline (B57606) derivatives. | researchgate.net |

| Polyethylene Glycol (PEG 400) | Solvent | Synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds. | researchgate.net |

| Sodium Hydroxide (B78521) | Reagent | Used in the synthesis of 3-amino-4-methoxybenzaniline. | google.com |

This table lists several solvents and reagents considered to be environmentally benign that have been successfully used in the synthesis of related nitrogen-containing heterocyclic compounds.

Microwave-Assisted and Catalyst-Free Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govmdpi.com This technology is particularly effective for the synthesis of heterocyclic structures. mdpi.com By enabling rapid and uniform heating, microwave irradiation can often overcome large activation barriers and facilitate reactions that are otherwise slow or inefficient. nih.gov

For example, a green, microwave-assisted process was developed for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, achieving yields of up to 85% in just 20-33 minutes. mdpi.com Similarly, various 4-aminoquinoline (B48711) derivatives have been prepared with yields up to 95% using microwave heating, often without the need for a solvent. mdpi.com

In addition to using microwave energy, there is a growing interest in developing catalyst-free synthetic routes. These methods simplify reaction setups and purification procedures by eliminating the need for, and subsequent removal of, a catalyst. For instance, the synthesis of certain pyrimidine (B1678525) derivatives has been achieved under microwave irradiation in catalyst-free conditions. researchgate.net In some reactions, microwave irradiation itself can promote transformations that would typically require a catalyst, effectively serving as a "substitute" for the catalyst. nih.gov

Table 3: Microwave-Assisted Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-ones (Example for a Related Heterocycle)

| Starting Material | Temperature (°C) | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-amino-N'-acetylbenzohydrazide | 120 | 250 | 20 | 85 |

| 2-amino-5-bromo-N'-acetylbenzohydrazide | 150 | 250 | 30 | 78 |

| 2-amino-N'-acetyl-5-nitrobenzohydrazide | 150 | 250 | 33 | 65 |

Data sourced from a study on a microwave-assisted green process for related quinazolinone compounds, demonstrating the efficiency of this technique. mdpi.com This serves as an illustrative example of the potential conditions for synthesizing similar heterocyclic structures.

The combination of microwave heating and catalyst-free conditions represents a highly sustainable and efficient approach that could be adapted for the synthesis of this compound. nih.govresearcher.life

Derivatization and Functionalization Strategies of 3 Amino 4 Methoxypicolinonitrile

Modifications at the Amino Moiety

The amino group of 3-Amino-4-methoxypicolinonitrile is a primary nucleophilic site, readily undergoing reactions such as acylation and alkylation, as well as participating in condensation reactions to form imines and fused heterocyclic systems.

Acylation and Alkylation Reactions

Acylation of the amino group introduces an acyl substituent, which can modulate the electronic properties and steric environment of the molecule. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides. For instance, the acylation of similar 3-aminopyridine (B143674) derivatives has been well-documented. researchgate.net

Alkylation of the amino group introduces alkyl chains, which can be achieved through various methods. Reductive amination, a common method for N-alkylation, can be challenging for electron-deficient amines like those on a pyridine (B92270) ring. However, specialized protocols using a combination of Brønsted and Lewis acids have been developed to facilitate this transformation for similar 3-amino-4-halopyridines. nih.govnih.gov These methods often involve the in-situ removal of a protecting group followed by reductive amination, providing access to a range of N-substituted derivatives. nih.govnih.gov

Table 1: Examples of Acylation and Alkylation Reactions on Similar Amino Pyridine Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-Amino-4-halopyridine | Aldehyde, Sodium triacetoxyborohydride, Trifluoroacetic acid | N-Alkyl-3-amino-4-halopyridine | nih.gov |

| 1,3,3-trimethyl-3,4-dihydroisoquinoline (enamine) | Phenyl isothiocyanate | Enamino thioamide | researchgate.net |

| Benzothiophene | Acetyl chloride, Ferric chloride | 2- and 3-Acylbenzothiophene | researchgate.net |

This table presents generalized reactions on similar scaffolds due to the limited direct data on this compound.

Formation of Imines and Heterocyclic Condensations

The primary amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and is a reversible process. libretexts.orgmasterorganicchemistry.com The formation of an imine introduces a C=N double bond, which can be a site for further reactions or can influence the biological activity of the molecule.

Furthermore, the amino group, in conjunction with an adjacent reactive group, can participate in cyclization reactions to form fused heterocyclic systems. For example, 3-amino-4-methylpyridines can undergo a [4+1] cyclization with reagents like trifluoroacetic anhydride (B1165640) to form 6-azaindole (B1212597) derivatives. chemrxiv.org While this specific example involves a methyl group, it highlights the potential for the amino group of this compound to be utilized in the synthesis of fused ring systems.

Table 2: Imine Formation and Heterocyclic Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Key Features | Reference |

| Aldehyde/Ketone | Primary Amine | Imine (Schiff Base) | Reversible, acid-catalyzed, formation of C=N bond. libretexts.orgmasterorganicchemistry.com | libretexts.orgmasterorganicchemistry.com |

| 3-Amino-4-methylpyridine (B17607) | Trifluoroacetic anhydride | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | One-pot, scalable, metal-free [4+1] cyclization. chemrxiv.org | chemrxiv.org |

This table provides general examples of these reaction types.

Transformations of the Nitrile Functionality

The nitrile group is a valuable functional group that can be converted into several other important moieties, including carboxylic acid derivatives and amines, or it can be involved in the formation of new rings.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.orglibretexts.org This process typically proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. chemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com The resulting carboxylic acid can be a key intermediate for further synthetic modifications.

Table 3: Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Intermediate | Final Product | Reference |

| Acidic | Dilute acid (e.g., HCl, H₂SO₄), Heat | Amide | Carboxylic Acid | libretexts.orglibretexts.orglibretexts.org |

| Basic | Alkali (e.g., NaOH), Heat | Amide | Carboxylate Salt (requires acidification to yield carboxylic acid) | libretexts.orgchemistrysteps.com |

| Biocatalytic | Nitrilase or Nitrile hydratase/amidase | Amide (with nitrile hydratase) | Carboxylic Acid | researchgate.netresearchgate.netthieme-connect.de |

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine. chemguide.co.ukorganic-chemistry.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukcommonorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.orglibretexts.org Other reducing agents and catalytic hydrogenation methods can also be employed. chemguide.co.ukcommonorganicchemistry.com For example, catalytic hydrogenation over palladium, platinum, or nickel can be used, often with the addition of ammonia (B1221849) to minimize the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂), are also effective reagents for nitrile reduction. commonorganicchemistry.com

Table 4: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Typical Conditions | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Powerful reducing agent. libretexts.orglibretexts.orgchemguide.co.uk | libretexts.orglibretexts.orgchemguide.co.uk |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, Pt, or Raney Nickel catalyst, elevated temperature and pressure | Addition of NH₃ can suppress side reactions. commonorganicchemistry.com | commonorganicchemistry.com |

| Borane-Tetrahydrofuran (BH₃-THF) | THF, heating | Safer alternative is BH₃-SMe₂. commonorganicchemistry.com | commonorganicchemistry.com |

| Borane-Dimethylsulfide (BH₃-SMe₂) | THF, heating | More stable and concentrated than BH₃-THF. commonorganicchemistry.com | commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Indium(III) chloride (InCl₃) | THF, 25 °C | Reduces a variety of aromatic and aliphatic nitriles. researchgate.net | researchgate.net |

Cyclization Reactions involving the Nitrile Group

The nitrile group is a valuable participant in the construction of heterocyclic rings. For instance, the reaction of α,β-unsaturated nitriles, which can be formed from the condensation of an aldehyde or ketone with a nitrile-containing compound like malononitrile (B47326), is a common strategy in multicomponent reactions to synthesize various heterocycles. nih.gov In these reactions, the nitrile group can act as an electrophile or be involved in a cyclization cascade. For example, 2-aminothiophene-3-carbonitriles are versatile building blocks for fused thiophene (B33073) heterocycles. nih.gov While specific examples for this compound are not detailed in the provided search results, the reactivity pattern of the nitrile group suggests its potential to participate in similar cyclization strategies to afford novel fused pyridine systems.

Synthesis of Analogs with Modified Methoxy (B1213986) Groups

Modification of the 4-methoxy group is a key strategy for tuning the electronic properties and hydrogen bonding capabilities of the molecule. The primary approach involves cleavage of the methyl ether to unveil the corresponding 4-hydroxy derivative, which serves as a versatile intermediate for further functionalization.

The O-demethylation of aryl methyl ethers is a well-established transformation in organic synthesis. washington.edu This is often accomplished using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group.

Once the 4-hydroxy-3-aminopicolinonitrile intermediate is obtained, it can be readily converted into a wide array of analogs through standard O-alkylation reactions. Treatment with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates the corresponding phenoxide, which can then be reacted with various alkylating agents (e.g., alkyl halides, tosylates) to introduce different alkoxy groups. This approach allows for the systematic exploration of steric and electronic effects at this position.

Table 3: Synthesis of 4-Alkoxy Analogs

| Step | Reaction | Reagents (Typical) | Intermediate/Product |

| 1 | O-Demethylation | BBr₃ in CH₂Cl₂ | 3-Amino-4-hydroxypicolinonitrile |

| 2 | O-Alkylation | R-X (e.g., Ethyl iodide), K₂CO₃ in DMF | 3-Amino-4-alkoxypicolinonitrile |

Mechanistic and Kinetic Investigations of Reactions Involving 3 Amino 4 Methoxypicolinonitrile

Exploration of Reaction Pathways and Intermediates

Detailed experimental and computational studies are paramount in mapping the reaction pathways of 3-Amino-4-methoxypicolinonitrile. The reactivity of the molecule is largely dictated by the interplay of its three key functional groups: the amino group, the methoxy (B1213986) group, and the nitrile group, all attached to a pyridine (B92270) ring.

The amino group, being an electron-donating group, activates the pyridine ring, influencing its susceptibility to electrophilic attack. Conversely, the nitrile group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but can facilitate nucleophilic substitution reactions at specific positions. The methoxy group, also electron-donating, further modulates the electronic landscape of the molecule.

Reaction pathways often involve initial interactions at one of these functional groups. For instance, the amino group can act as a nucleophile, initiating reactions such as acylation or alkylation. The nitrile group can undergo hydrolysis to form an amide or a carboxylic acid, or it can be reduced to an amine. The pyridine nitrogen itself can be protonated or alkylated.

The identification of transient intermediates is a significant challenge that is often addressed using spectroscopic techniques like NMR and mass spectrometry, sometimes in combination with computational modeling. These intermediates can be fleeting species such as protonated forms, tetrahedral intermediates in nucleophilic additions to the nitrile group, or charged complexes.

Elucidation of Catalytic Cycles

In many synthetic applications, reactions involving this compound are facilitated by catalysts. The elucidation of the catalytic cycles is essential for optimizing reaction conditions and improving yields. For instance, metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, would involve a series of well-defined steps.

A hypothetical catalytic cycle for a palladium-catalyzed cross-coupling reaction might involve:

Oxidative Addition: The palladium catalyst inserts into a bond of a reaction partner.

Transmetalation: The this compound moiety, potentially as an organometallic derivative, is transferred to the palladium center.

Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the catalyst for the next cycle.

Kinetic Studies on Reaction Rates and Activation Energies

Kinetic studies provide quantitative insights into how fast a reaction proceeds and the energy barriers that must be overcome. For reactions involving this compound, determining the rate law—the mathematical relationship between reactant concentrations and reaction rate—is a primary objective. This is typically achieved by systematically varying the concentration of each reactant and monitoring the reaction progress over time.

The data obtained from these experiments allow for the calculation of the rate constant (k), a proportionality constant that reflects the intrinsic reactivity of the system. Furthermore, by conducting these experiments at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter for understanding and controlling the reaction.

| Kinetic Parameter | Description | Method of Determination |

| Rate Law | Expresses the reaction rate as a function of reactant concentrations. | Method of initial rates; graphical methods. |

| Rate Constant (k) | A proportionality constant in the rate law. | Determined from the rate law and experimental data. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by its substituent groups. The amino (-NH2) and methoxy (-OCH3) groups are electron-donating through resonance and induction, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, their positions relative to each other and the nitrile group dictate the regioselectivity of such reactions.

In contrast, the nitrile (-CN) group is a strong electron-withdrawing group. This property decreases the nucleophilicity of the pyridine nitrogen and deactivates the ring towards electrophilic substitution. However, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

| Substituent | Electronic Effect | Influence on Reactivity |

| Amino (-NH2) | Electron-donating | Activates the ring towards electrophilic substitution. |

| Methoxy (-OCH3) | Electron-donating | Activates the ring towards electrophilic substitution. |

| Nitrile (-CN) | Electron-withdrawing | Deactivates the ring towards electrophilic substitution; activates towards nucleophilic substitution. |

Stereochemical Considerations in Chemical Transformations

When reactions involving this compound lead to the formation of new chiral centers, the stereochemical outcome becomes a critical aspect of the investigation. If a reaction creates a new stereocenter, it can result in the formation of enantiomers or diastereomers.

The control of stereochemistry is often achieved through the use of chiral catalysts, reagents, or auxiliaries. These chiral entities create a diastereomeric transition state with the substrate, leading to a lower activation energy for the formation of one stereoisomer over the other.

Understanding the three-dimensional arrangement of atoms in the transition state is crucial for explaining the observed stereoselectivity. Techniques such as X-ray crystallography of product-catalyst complexes and advanced computational modeling are invaluable tools for elucidating these complex stereochemical pathways. The goal is to develop reactions that are not only efficient but also highly stereoselective, providing access to enantiomerically pure compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Amino 4 Methoxypicolinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms and the elucidation of their connectivity and spatial relationships.

1D NMR (¹H, ¹³C, DEPT) for Structural Assignment

One-dimensional NMR experiments, including ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT), form the cornerstone of structural assignment for 3-Amino-4-methoxypicolinonitrile.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the amino group. The aromatic protons, H-5 and H-6, would appear as doublets due to coupling with each other. The methoxy group protons would present as a sharp singlet, and the amino group protons would likely appear as a broad singlet. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the six carbons of the pyridine ring, the carbon of the nitrile group, and the carbon of the methoxy group. The chemical shifts of the ring carbons are significantly influenced by the electron-donating amino and methoxy groups and the electron-withdrawing nitrile group. libretexts.orgresearchgate.net

DEPT: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show signals only for the CH carbons (C-5 and C-6). A DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, such as C-2, C-3, C-4, and the nitrile carbon, would be absent in DEPT spectra. libretexts.org

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|---|

| H-5 | ~6.8-7.2 | - | - |

| H-6 | ~7.8-8.2 | - | - |

| -OCH₃ | ~3.8-4.0 | ~55-60 | Positive |

| -NH₂ | Broad, ~5.0-6.0 | - | - |

| C-2 | - | ~150-155 | Absent |

| C-3 | - | ~140-145 | Absent |

| C-4 | - | ~155-160 | Absent |

| C-5 | - | ~110-115 | Positive |

| C-6 | - | ~145-150 | Positive |

| -CN | - | ~115-120 | Absent |

| -OCH₃ | - | ~55-60 | Positive |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity and spatial arrangement of atoms within this compound. youtube.comnih.govnih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.com For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.comustc.edu.cncolumbia.edudiva-portal.org This experiment would show correlations between H-5 and C-5, H-6 and C-6, and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbons and protons, which is instrumental in piecing together the molecular skeleton. youtube.comustc.edu.cncolumbia.edulibretexts.org Key HMBC correlations would include:

The methoxy protons to C-4.

H-5 to C-3, C-4, and the nitrile carbon.

H-6 to C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. spbu.runanalysis.comcolumbia.edulibretexts.orgyoutube.com For a planar molecule like this compound, NOESY can confirm spatial proximities, for instance, between the methoxy protons and H-5, and between the amino protons and H-5.

| 2D NMR Experiment | Expected Key Correlations |

|---|---|

| COSY | H-5 ↔ H-6 |

| HSQC | H-5 ↔ C-5 H-6 ↔ C-6 -OCH₃ ↔ -OCH₃ carbon |

| HMBC | -OCH₃ → C-4 H-5 → C-3, C-4, -CN H-6 → C-2, C-4 |

| NOESY | -OCH₃ ↔ H-5 -NH₂ ↔ H-5 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. google.comnih.gov For this compound (C₇H₇N₃O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. unito.itmiamioh.eduuni-muenster.de For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as HCN from the nitrile group, CH₃ from the methoxy group, and potentially CO.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. pw.edu.placs.orgyoutube.comresearchgate.net The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amino group, C≡N stretching of the nitrile group, C-O stretching of the methoxy group, and various C=C and C=N stretching vibrations of the pyridine ring. researchgate.net

| Spectroscopic Technique | Expected Absorptions |

|---|---|

| IR (cm⁻¹) | ~3400-3300 (N-H stretch) ~2230-2210 (C≡N stretch) ~1600-1450 (C=C, C=N ring stretch) ~1250 (C-O stretch) |

| UV-Vis (nm) | Multiple bands due to π→π* and n→π* transitions of the substituted aromatic system. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions within the conjugated pyridine system, with the positions of these bands influenced by the auxochromic amino and methoxy groups and the chromophoric nitrile group. researchgate.netscience-softcon.de

Functional Group Analysis by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features: the amino group, the nitrile group, the methoxy group, and the pyridine ring.

The primary amine (–NH₂) group typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. nih.gov The asymmetric stretching vibration appears at a higher wavenumber, while the symmetric stretching vibration is found at a lower wavenumber. Additionally, the N-H scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹. bldpharm.com

The nitrile (–C≡N) group is characterized by a sharp and intense absorption band in the triple bond region of the spectrum, typically between 2260 and 2220 cm⁻¹. nih.gov The intensity and exact position of this band can be influenced by the electronic environment of the cyano group. For aromatic nitriles, this peak is generally found between 2240 and 2220 cm⁻¹. nih.gov

The methoxy (–OCH₃) group, an ether linkage to an aromatic ring, will show a characteristic C-O stretching vibration. The aryl alkyl ether C-O-C asymmetric stretch is typically strong and appears in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found around 1075-1020 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl group are expected in the 2960-2850 cm⁻¹ region.

The pyridine ring itself gives rise to a series of characteristic absorptions. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. tubitak.gov.tr C-H stretching vibrations from the aromatic ring are expected above 3000 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (–NH₂) | N-H Asymmetric Stretch | 3500 - 3400 | Medium |

| N-H Symmetric Stretch | 3400 - 3300 | Medium | |

| N-H Scissoring (Bending) | 1650 - 1580 | Medium-Strong | |

| Nitrile (–C≡N) | C≡N Stretch | 2240 - 2220 | Sharp, Strong |

| Methoxy (–OCH₃) | C-H Stretch (methyl) | 2960 - 2850 | Medium |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong | |

| C-O-C Symmetric Stretch | 1075 - 1020 | Medium | |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1450 | Medium-Strong (multiple bands) |

| Aromatic C-H Stretch | > 3000 | Medium |

This table presents expected ranges based on data for analogous compounds and general spectroscopic principles.

Electronic Transitions and Conjugation Analysis by UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.gov For conjugated systems like this compound, UV-Vis spectroscopy is particularly informative.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyridine ring system, which includes the amino, methoxy, and nitrile substituents. These substituents, particularly the electron-donating amino and methoxy groups and the electron-withdrawing nitrile group, extend the conjugation and influence the energy of the molecular orbitals.

Molecules with extended π systems generally exhibit a shift in their absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). The presence of auxochromes like the –NH₂ and –OCH₃ groups, which possess non-bonding electrons, can lead to n → π* transitions, although these are typically weaker than π → π* transitions. nih.gov

In similar aromatic systems, the electronic transitions are sensitive to the solvent polarity. Polar solvents can interact with the ground and excited states of the molecule, leading to shifts in the absorption bands. For instance, a hypsochromic (blue) shift to shorter wavelengths can occur in some cases due to the stabilization of the ground state more than the excited state. nih.gov

Table 2: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Substituted Pyridine Ring | 250 - 400 |

| n → π | C=N, C=O (if present in derivatives) | 300 - 500 (typically lower intensity) |

This table provides an estimated range for the main absorption bands based on general principles and data for related substituted pyridines.

X-ray Crystallography for Absolute Structural Determination

For a crystalline derivative of this compound, a single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. This would provide precise measurements of the C-C, C-N, C-O, and N-H bond lengths and the bond angles within the pyridine ring and its substituents.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound, hydrogen bonds involving the amino group and the nitrogen atom of the nitrile or pyridine ring of adjacent molecules would be expected to play a significant role in the crystal packing. The planarity of the pyridine ring and the orientation of the methoxy and amino groups relative to the ring would also be precisely determined. mdpi.com

For example, in the crystal structure of a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, weak intermolecular interactions between nitrogen atoms of adjacent molecules were observed, influencing the crystal packing. youtube.com

Chiroptical Methods for Stereochemical Assignment of Chiral Derivatives

When a derivative of this compound is chiral, meaning it is non-superimposable on its mirror image, chiroptical methods are essential for determining its absolute stereochemistry. The most common chiroptical technique is Circular Dichroism (CD) spectroscopy. libretexts.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An achiral molecule will not exhibit a CD spectrum, while a chiral molecule will show a unique spectrum of positive and negative bands. This spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter(s).

For a chiral derivative of this compound, the CD spectrum would arise from the electronic transitions within the chromophoric pyridine system being perturbed by the chiral center. The sign and intensity of the Cotton effects (the peaks in the CD spectrum) can be related to the absolute configuration (R or S) of the stereocenter. Current time information in Bangalore, IN.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy. nih.gov By calculating the predicted CD spectrum for each enantiomer, a comparison with the experimental spectrum allows for the confident assignment of the absolute configuration of the chiral derivative.

Computational and Theoretical Chemistry Studies on 3 Amino 4 Methoxypicolinonitrile

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and chemical reactivity of 3-amino-4-methoxypicolinonitrile. These theoretical approaches provide a microscopic view of the molecule's properties.

For instance, in studies of related aminopyridine derivatives, DFT has been used to calculate Mulliken and natural atomic charges, which reveal the distribution of electron density across the molecule. researchgate.netresearchgate.net This information is vital for understanding how the molecule interacts with other chemical species. The dipole moment, polarizability, and first-order hyperpolarizability can also be computed, offering insights into the molecule's response to an external electric field and its potential for non-linear optical applications. researchgate.netresearchgate.net

Table 1: Representative Data from DFT Calculations on a Related Aminopyridine Derivative

| Property | Calculated Value |

| Dipole Moment (μ) | Varies with functional |

| HOMO Energy | ~ -6.6 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Energy Gap | ~ 4.8 eV |

Note: The values presented are for a related aminopyridine derivative and are intended to be illustrative of the types of data obtained from DFT calculations. Actual values for this compound would require specific calculations.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals govern the molecule's reactivity. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scirp.org

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org This charge transfer is a key aspect of many chemical reactions and biological interactions. scirp.org MO analysis, often performed in conjunction with DFT calculations, helps to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. youtube.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional arrangements (conformers) and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For instance, DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. researchgate.net

Similarly, the gauge-independent atomic orbital (GIAO) method, often used with DFT, can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the chemical environment of each atom in the molecule. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in UV-visible spectra. researchgate.net

Reaction Mechanism Modeling using Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For a molecule like this compound, which can be a precursor in the synthesis of more complex compounds, understanding its reaction pathways is crucial. google.compatsnap.com Computational modeling can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. nih.govmdpi.com

For example, in the synthesis of related heterocyclic compounds, quantum chemical calculations have been used to study the mechanism of cyclization reactions, determining the most plausible reaction pathway by comparing the Gibbs energies of different intermediates and transition states. nih.gov This knowledge can help in optimizing reaction conditions to improve yields and selectivity. mdpi.com

Pharmacophore Modeling and Virtual Screening for Chemical Discovery Research

In the context of drug discovery, this compound can serve as a scaffold or fragment for designing new bioactive molecules. Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity. nih.govnih.gov

A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. nih.gov This model then serves as a 3D query for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to have similar biological activity. nih.govdovepress.com This approach accelerates the discovery of new lead compounds. elsevierpure.com For a molecule like this compound, its structural features could be incorporated into a pharmacophore model to search for novel inhibitors of a specific biological target. frontiersin.org

Table 2: Common Pharmacophore Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. frontiersin.org |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. frontiersin.org |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. dovepress.com |

| Hydrophobic (HY) | A nonpolar group that avoids interaction with water. dovepress.com |

| Positive Ionizable (PI) | A group that can carry a positive charge. nih.gov |

| Negative Ionizable (NI) | A group that can carry a negative charge. nih.gov |

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is a computational strategy employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity towards that target is available. creative-biolabs.comvolkamerlab.org The fundamental principle is to identify the common chemical features among these active molecules that are essential for their biological function. creative-biolabs.com

The process typically involves several key steps:

Training Set Selection: A group of molecules with a range of biological activities against the target of interest is compiled. This "training set" is crucial for developing a predictive model. nih.gov

Conformational Analysis: Since molecules are flexible, each ligand in the training set can adopt numerous shapes or conformations. Computational methods are used to generate a diverse set of low-energy conformations for each ligand, representing the shapes it might adopt when binding to the target. creative-biolabs.com

Feature Identification and Alignment: The different conformations of the active molecules are then superimposed in 3D space. The goal is to find a common spatial arrangement of pharmacophoric features. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic areas, aromatic rings, and positively or negatively ionizable groups. acs.org

Model Generation and Validation: Based on the alignment of features, one or more pharmacophore hypotheses are generated. nih.gov These models are then evaluated for their ability to distinguish known active compounds from inactive ones, often using a separate "test set" of molecules. nih.govmdpi.com A robust model will successfully identify active molecules while ignoring inactive ones.

For this compound, this process would involve identifying a series of structurally related compounds with known biological activity and then using software tools to deduce the shared pharmacophoric features responsible for that activity.

| Feature Type | Potential Contribution from this compound |

| Hydrogen Bond Donor | The amino group (-NH2) can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor | The nitrogen atom in the pyridine (B92270) ring, the oxygen atom of the methoxy (B1213986) group (-OCH3), and the nitrogen of the nitrile group (-CN) can all act as hydrogen bond acceptors. |

| Aromatic Ring | The picolinonitrile ring itself constitutes an aromatic feature. |

| Hydrophobic Group | The methyl group (-CH3) of the methoxy function can contribute to hydrophobic interactions. |

This table represents a hypothetical analysis of the pharmacophoric features of this compound.

Structure-Based Pharmacophore Derivation

In contrast to the ligand-based approach, structure-based pharmacophore modeling is utilized when the 3D structure of the biological target (such as a protein or enzyme) is known, typically from experimental methods like X-ray crystallography or NMR spectroscopy. nih.govnih.gov This method focuses on the interaction points within the target's binding site.

The derivation of a structure-based pharmacophore generally follows these steps:

Binding Site Analysis: The three-dimensional structure of the target's active site is analyzed to identify key amino acid residues and their properties. nih.gov If a co-crystallized ligand is present, the specific interactions between the ligand and the protein are mapped. nih.gov These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and metal chelation. protheragen.ai

Feature Mapping: Based on the analysis, pharmacophoric features are mapped onto the binding site. For example, a hydrogen-bond-donating amino acid residue in the protein will define a complementary hydrogen-bond-acceptor feature in the pharmacophore model. protheragen.ai

Model Creation and Refinement: The mapped features are combined to create a 3D pharmacophore model that represents the ideal arrangement of interaction points for a ligand to bind effectively. nih.gov The model often includes "excluded volumes," which represent the space occupied by the receptor, helping to define the size and shape constraints of the binding pocket. nih.gov

This approach offers the advantage of being based on the actual geometry of the target, which can lead to the discovery of novel chemical scaffolds that are different from known ligands but still satisfy the binding requirements. protheragen.ai If the target for this compound were known, this method would involve analyzing its binding pocket to create a pharmacophore model for use in virtual screening or de novo design.

| Interaction Type | Corresponding Pharmacophoric Feature |

| Target's H-bond donor | H-bond acceptor |

| Target's H-bond acceptor | H-bond donor |

| Target's hydrophobic pocket | Hydrophobic group |

| Target's aromatic residue (π-π stacking) | Aromatic ring |

This table illustrates the general principles of how interaction sites within a biological target are translated into a structure-based pharmacophore model.

Role of 3 Amino 4 Methoxypicolinonitrile As a Synthetic Building Block and Chemical Scaffold in Academic Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive sites on the 3-Amino-4-methoxypicolinonitrile molecule makes it an ideal starting point for the synthesis of a wide array of heterocyclic compounds. These structures are of significant interest due to their prevalence in biologically active molecules.

Nitrogen-Containing Ring Systems

The amino and cyano groups of this compound are readily transformed into various nitrogen-containing heterocycles. For instance, these groups can participate in cyclization reactions to form pyridopyrimidines, a class of compounds with diverse pharmacological activities. The amino group can act as a nucleophile, while the cyano group can be hydrolyzed or reduced to facilitate ring closure. This reactivity is crucial for generating libraries of compounds for high-throughput screening.

N-substituted 3-amino-4-halopyridines, which can be conceptually related to this compound by functional group interconversion, are valuable intermediates for accessing imidazopyridines and similar heterocyclic systems. nih.gov The synthesis of such systems often involves sequential reactions like Boc-removal followed by reductive amination. nih.gov

Fused Ring Architectures

Beyond simple ring systems, this compound serves as a precursor for more complex fused ring architectures. The inherent reactivity of the pyridine (B92270) core, coupled with its substituents, allows for annulation reactions where additional rings are built onto the initial pyridine structure. This approach has been utilized to create novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Scaffold in Medicinal Chemistry Lead Discovery (Chemical Aspects)

In the quest for new drugs, the concept of a "scaffold" is paramount. A scaffold represents the core structure of a molecule from which a variety of derivatives can be synthesized. This compound provides a robust scaffold for the generation of compound libraries aimed at discovering new lead compounds.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The functional groups on this compound offer multiple points for chemical modification. For example, the amino group can be acylated, alkylated, or converted into other functional groups to probe interactions with biological targets. Similarly, the methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

This systematic modification allows medicinal chemists to build a detailed understanding of the SAR for a particular biological target. For instance, in the development of kinase inhibitors, variations of the substituents on the pyridine ring can significantly impact binding affinity and selectivity. The synthesis of a series of analogs based on the this compound scaffold enables the exploration of these relationships, guiding the design of more potent and selective drug candidates. This approach of generating diverse analogs is a common strategy in drug discovery. mdpi.comnih.gov

| Compound Class | Modification Strategy | Goal of Modification |

| Pyrimidine-5-carbonitrile derivatives | Introduction of benzylidene and hydrazone moieties with different linkers. | To study the Structure-Activity Relationship (SAR) against VEGFR-2 tyrosine kinase. nih.gov |

| 4-Aminoquinoline-hydrazones | Hybridization with aryl aldehydes and substituted isatins. | To develop novel antibacterial agents. mdpi.com |

| 3-Amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives | Conjugation to a VHL ligand using various linkers. | To create potent SMARCA2/4 degraders for cancer therapy. nih.gov |

Exploration of Binding Site Interactions through Chemical Modification

Once a lead compound is identified, understanding how it interacts with its biological target at a molecular level is crucial for optimization. Chemical modifications of the this compound scaffold can be used to probe the binding site of a protein. For example, introducing bulky groups at different positions can help map the steric constraints of the binding pocket. Modifying functional groups to alter their hydrogen bonding capacity can reveal key interactions with amino acid residues.

This iterative process of synthesis and biological testing, guided by molecular modeling, allows for the rational design of compounds with improved binding affinity and specificity. The versatility of the this compound scaffold makes it an excellent tool for this detailed exploration of the molecular recognition landscape. The synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, for example, allows for the introduction of molecular diversity at two different points, which can be used to explore binding site interactions. mdpi.com

Application in Advanced Materials Research (Chemical Synthesis Perspective)

The utility of this compound extends beyond the realm of medicinal chemistry into the field of advanced materials. The electronic properties of the substituted pyridine ring make it an interesting building block for the synthesis of organic materials with specific optical or electronic functionalities.

From a chemical synthesis perspective, the reactivity of this compound allows for its incorporation into larger polymeric structures or for its use as a precursor to novel dyes and pigments. The amino and cyano groups can be utilized in polymerization reactions or can be chemically modified to tune the absorption and emission properties of the resulting molecules. While the primary focus of research on this compound has been in the life sciences, its potential in materials science remains an area ripe for exploration.

Precursors to Energetic Materials

No published research, articles, or patents were identified that describe the use of This compound as a direct precursor or intermediate in the synthesis of energetic materials. While the search included broad terms related to energetic material synthesis, no specific reaction pathways or theoretical studies involving this compound were found. The chemical structure of This compound , which contains an amino group, a nitrile group, and a pyridine ring, suggests potential for transformation into nitrogen-rich, energetic compounds. However, there is no documented evidence of this potential being explored or realized in the context of energetic materials research.

Components in Functional Organic Molecules

There is a similar absence of information regarding the application of This compound as a component in the synthesis of functional organic molecules. Searches for its incorporation into dyes, ligands, or other functional materials did not provide any relevant results. Although the amino and nitrile functionalities offer versatile handles for further chemical modifications, the academic literature does not currently reflect the use of this specific scaffold for the development of such molecules.

While information on the target compound is not available, research on structurally related compounds provides some context. For instance, derivatives of 3-amino-4-picoline and other substituted pyridines have been investigated for various applications, including pharmaceuticals. However, this information falls outside the strict scope of this article focused on This compound .

Future Research Directions and Challenges in 3 Amino 4 Methoxypicolinonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A significant hurdle in the exploration of novel compounds is the development of efficient and environmentally benign synthetic routes. For 3-Amino-4-methoxypicolinonitrile, future research will likely focus on moving beyond traditional multi-step, low-yield syntheses that are common for substituted pyridines. google.com Modern approaches such as one-pot, multi-component reactions (MCRs) offer a more sustainable and atom-economical alternative. nih.gov

The application of green chemistry principles will be paramount. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields, as has been demonstrated for other pyridine (B92270) derivatives. nih.gov Furthermore, the development of reactions that proceed in greener solvents, such as ethanol (B145695) or even water, and the use of reusable, heterogeneous catalysts like metal-organic frameworks (MOFs) or surface-modified vials, represent a significant step forward in the sustainable production of polysubstituted pyridines. acs.orgresearchgate.net A one-pot, four-component annulation strategy, which has been successfully used for tetra-arylpyridines, could be adapted for the synthesis of the this compound scaffold, offering high functional group compatibility under solvent-free conditions. acs.org

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.gov | One-pot synthesis from simple, commercially available precursors. |